4-(Imidazo[1,2-a]pyridin-2-yl)azetidin-2-one
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Overview
Description
4-(Imidazo[1,2-a]pyridin-2-yl)azetidin-2-one is a heterocyclic compound that features both an imidazo[1,2-a]pyridine moiety and an azetidinone ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Imidazo[1,2-a]pyridin-2-yl)azetidin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of imidazo[1,2-a]pyridine derivatives with azetidinone precursors in the presence of a base and a suitable solvent. The reaction conditions often require controlled temperatures and may involve catalysts to enhance the reaction efficiency .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-(Imidazo[1,2-a]pyridin-2-yl)azetidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups .
Scientific Research Applications
4-(Imidazo[1,2-a]pyridin-2-yl)azetidin-2-one has a wide range of scientific research applications, including:
Chemistry: It serves as a valuable intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is explored for its potential therapeutic applications in drug development, particularly in the design of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(Imidazo[1,2-a]pyridin-2-yl)azetidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger specific cellular responses .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: A related compound with a similar core structure but lacking the azetidinone ring.
Azetidinone: A compound featuring the azetidinone ring but without the imidazo[1,2-a]pyridine moiety.
Imidazo[1,2-a]pyrazine: Another heterocyclic compound with a similar imidazo core but different nitrogen positioning.
Uniqueness
4-(Imidazo[1,2-a]pyridin-2-yl)azetidin-2-one is unique due to its combination of the imidazo[1,2-a]pyridine and azetidinone rings, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H9N3O |
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Molecular Weight |
187.20 g/mol |
IUPAC Name |
4-imidazo[1,2-a]pyridin-2-ylazetidin-2-one |
InChI |
InChI=1S/C10H9N3O/c14-10-5-7(12-10)8-6-13-4-2-1-3-9(13)11-8/h1-4,6-7H,5H2,(H,12,14) |
InChI Key |
AIMWVIXHEQZKMM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC1=O)C2=CN3C=CC=CC3=N2 |
Origin of Product |
United States |
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